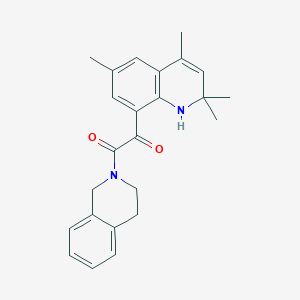
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE is a complex organic compound that belongs to the class of isoquinolines and quinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE can be achieved through various synthetic routes. One common method involves the use of Brønsted acid-mediated or Lewis acid-catalyzed sequential reactions of 2-alkynylanilines with ketones . This method allows for the formation of the desired compound with high efficiency and selectivity.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve consistent and reproducible results.
Análisis De Reacciones Químicas
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline and isoquinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline and dihydroisoquinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the quinoline and isoquinoline rings, leading to the formation of a wide range of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions are typically quinoline and isoquinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: This compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins involved in various biological processes. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE can be compared with other similar compounds, such as:
2,3-Dihydroquinolin-4(1H)-ones: These compounds share a similar core structure and exhibit similar chemical reactivity and biological activities.
4-Hydroxy-2-quinolones: These compounds are also structurally related and are known for their diverse biological activities.
3,4-Dihydro-2H-pyran: This compound is used as a protecting group in organic synthesis and shares some chemical properties with the target compound.
The uniqueness of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C24H26N2O2 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,2,4,6-tetramethyl-1H-quinolin-8-yl)ethane-1,2-dione |
InChI |
InChI=1S/C24H26N2O2/c1-15-11-19-16(2)13-24(3,4)25-21(19)20(12-15)22(27)23(28)26-10-9-17-7-5-6-8-18(17)14-26/h5-8,11-13,25H,9-10,14H2,1-4H3 |
Clave InChI |
MLYCULZEGKUQKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)C(=O)C(=O)N3CCC4=CC=CC=C4C3)NC(C=C2C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-chloro-1-benzothiophen-2-yl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11037824.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11037836.png)
![N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11037842.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037843.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11037849.png)
![ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B11037851.png)
![15-methylsulfanyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B11037861.png)
![4,4,8-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11037868.png)
![N-(3-fluorophenyl)-2-[5-oxo-2-(N'-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B11037877.png)
![1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]guanidine](/img/structure/B11037886.png)

![[(10Z)-10-[(3-methoxyphenyl)imino]-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile](/img/structure/B11037893.png)
![5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11037897.png)
![4-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide](/img/structure/B11037911.png)
